Compound Description: This compound is a potent γ-secretase inhibitor designed for potential use in Alzheimer's disease. It incorporates a substituted hydrocinnamide C-3 side chain with a syn combination of α-alkyl or aryl and β-hydroxy substituents, leading to high potency (IC50 = 0.06 nM). []
Relevance: While not directly analogous in structure to 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, this compound shares the 3,4-difluorophenyl moiety. Additionally, both compounds are designed for therapeutic purposes, highlighting the importance of this specific substitution pattern in medicinal chemistry. [https://www.semanticscholar.org/paper/d5e6e8bb34b2e848fe67e3483732aaa9f3b36413] []
Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier analogs. It displays 24-fold selectivity between Akt1 and Akt2 and shows promising anticancer activity. [, ]
Relevance: This compound also features the 3,4-difluorophenyl substituent, linked to a piperidine ring. Although the core structure differs from 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, the presence of the 3,4-difluorophenyl group and the benzamide moiety suggests a potential shared pharmacophore for interacting with specific biological targets. [https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e] [], [https://www.semanticscholar.org/paper/2c35c7f5100fc24f2eb55aea234d47d9d81650fc] []
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
Compound Description: This compound's structure has been characterized through X-ray crystallography, revealing specific dihedral angles between the aromatic rings and the acetamide group. []
Relevance: This compound, like 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, contains the N-(3,4-difluorophenyl)acetamide core structure. This structural similarity suggests potential shared chemical properties and possible overlaps in their biological activity profiles. [https://www.semanticscholar.org/paper/d37b63a34c28f9c0936ba194bffcae5911fc3cf2] []
Compound Description: Similar to its bromo-analog, this compound has been structurally characterized, highlighting dihedral angles and intermolecular interactions in the crystal lattice. []
Relevance: This compound shares the N-(3,4-difluorophenyl)acetamide core structure with 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. The difference lies in the 4-substituent on the phenyl ring (chloro vs. bromo), allowing for the investigation of the influence of halogen substitution on the compound's properties. [https://www.semanticscholar.org/paper/ab95d7ef50ef034aee68cb8761e3e1a82bb749a2] []
Compound Description: Synthesized as a potential fungicidal agent, this compound's structure has been determined, revealing key structural features, such as dihedral angles between the rings. []
Relevance: This compound shares the 2-fluorobenzamide moiety with 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. This common structural element suggests a possible similar binding mode for interacting with certain biological targets, despite the different overall structures. [https://www.semanticscholar.org/paper/0b149506c9deb29963d0254ea0b0f884b247ba34] []
Vemurafenib (PLX4032)
Compound Description: Vemurafenib is a small-molecule BRAF inhibitor approved for treating metastatic melanoma with the BRAFV600E mutation. Its distribution to the central nervous system is restricted by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []
Relevance: Vemurafenib contains a 2,4-difluorophenyl group, which is an isomer of the 3,4-difluorophenyl group present in 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. This similarity highlights the importance of difluorophenyl substitutions in designing bioactive molecules. [https://www.semanticscholar.org/paper/31f73dd65a35e6ed938b22a4d1d41654692f3252] []
Compound Description: This compound is a promising lead for developing drugs against human African trypanosomiasis. It exhibits potent in vitro activity, good metabolic stability, and brain penetration, leading to cures in murine models of the disease. []
Relevance: This compound shares the 3,4-difluorophenyl substituent with 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. The presence of this specific substitution in a compound with demonstrated biological activity further emphasizes its relevance in drug design. [https://www.semanticscholar.org/paper/0d6e8df101d1eb1bbc138169ec1537d9e48cc0b1] []
Overview
5-(Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide is a synthetic compound that belongs to the class of sulfamoylbenzamide derivatives. This compound is notable for its potential applications in antiviral therapies, particularly against hepatitis B virus infections. The chemical structure features a sulfamoyl group attached to a cyclopentyl moiety, along with a difluorophenyl and a fluorobenzamide component, which contribute to its biological activity and specificity.
Source
The compound is documented in various scientific literature, including patents and research articles focusing on its synthesis and application as an antiviral agent. Notably, it has been referenced in patent filings that highlight its efficacy against hepatitis B virus and its synthesis methods .
Classification
5-(Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide can be classified as:
Chemical Class: Sulfamoylbenzamide derivatives
Functional Groups: Sulfamoyl, amide, and fluorinated aromatic compounds
Therapeutic Category: Antiviral agents
Synthesis Analysis
The synthesis of 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide involves several key steps:
Friedel-Crafts Sulfonylation: The process begins with the Friedel-Crafts sulfonylation of 2-fluoroacetanilide using chlorosulfonic acid. This reaction yields a mixture of regioisomers that can be separated by column chromatography .
Formation of Intermediate: One of the regioisomers is then reacted with cyclopentylamine to form an intermediate compound in high yield (88%).
Deacetylation and Final Reaction: The intermediate undergoes deacetylation under acidic conditions, followed by acylation with 3,4-difluorobenzoyl chloride to produce the target compound .
Molecular Structure Analysis
The molecular structure of 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide can be described as follows:
The compound's structure can be visualized through chemical drawing software or databases such as PubChem .
Chemical Reactions Analysis
5-(Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide exhibits reactivity typical of sulfamoylbenzamide derivatives. Key reactions include:
Acid-Base Reactions: The sulfamoyl group can act as a weak acid, allowing for protonation under certain conditions.
Nucleophilic Substitution: The presence of the fluorinated aromatic system may facilitate nucleophilic substitution reactions, which can be further exploited in medicinal chemistry.
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
These reactions are significant for modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.
Physical and Chemical Properties Analysis
Physical Properties
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reactivity profiles indicate potential interactions with nucleophiles due to the electrophilic nature of the carbonyl groups in the amide structure.
Relevant data on these properties can be found in chemical databases such as PubChem .
Applications
5-(Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide has promising applications in scientific research and medicine:
Antiviral Research: It is primarily studied for its antiviral properties against hepatitis B virus, making it a candidate for further development in antiviral therapies.
Medicinal Chemistry: The compound serves as a scaffold for developing new drugs targeting various viral infections due to its unique structural features and biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.